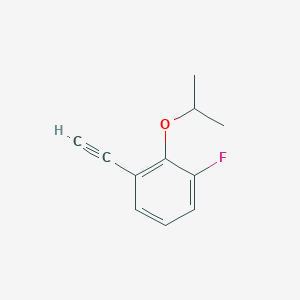
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves several steps. One common method includes the reaction of cyclobutanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:
- Methyl 2-(chlorosulfonyl)cyclopropane-1-carboxylate
- Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate
- Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications .
Propriétés
Formule moléculaire |
C6H9ClO4S |
|---|---|
Poids moléculaire |
212.65 g/mol |
Nom IUPAC |
methyl 2-chlorosulfonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3 |
Clé InChI |
XSEPQMRTNQIYLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)


![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)


